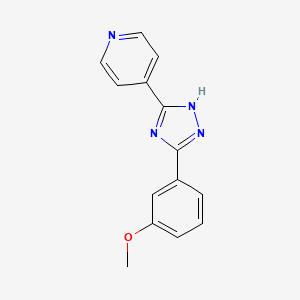

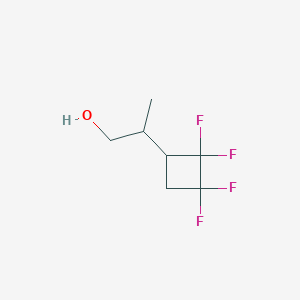

1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea" is a urea derivative that is part of a broader class of compounds characterized by the presence of a urea functional group and various substituents that can influence their chemical behavior and interactions. Urea derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of urea derivatives often involves substitution reactions, as seen in the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea, which was synthesized via two-step substitution (nucleophilic, electrophilic) followed by one-step oxidation . Although the specific synthesis of "1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea" is not detailed in the provided papers, similar synthetic strategies could be employed, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and MS, as well as single-crystal X-ray diffraction . The presence of substituents like pyridinyl groups can lead to conformational isomerism, as observed in pyrid-2-yl ureas, which exhibit equilibria between (E,Z) and (Z,Z) forms . Computational methods like DFT can also be used to optimize the structure and compare it with experimental data .

Chemical Reactions Analysis

Urea derivatives can participate in multiple hydrogen bonding interactions due to the presence of amide NH protons and carbonyl groups. These interactions are crucial for the recognition and complexation of other molecules, such as cytosine or thiourea . The substituents on the urea moiety can significantly affect these interactions, with electron-withdrawing groups enhancing the binding constants .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. For instance, the presence of a positively charged substituent can facilitate the formation of a preferred conformational isomer . The intramolecular hydrogen bonding within the urea derivatives can lead to stable conformations and influence the compound's solubility and reactivity . The cyclohexyl and cycloalkyl substituents can affect the polarity and lipophilicity of the molecules, potentially leading to different pharmacokinetic properties .

科学的研究の応用

Conformational Studies and Binding Interactions

One area of research involves studying the effects of substituents on pyrid-2-yl ureas towards intramolecular hydrogen bonding and complexation with cytosine. Such studies provide insights into how electron-withdrawing substituents like the trifluoromethyl group can influence molecular conformation and binding affinity, contributing to our understanding of molecular interactions crucial in drug design and biomolecular recognition (Chien et al., 2004).

Formation of Oligomeric and Macrocyclic Ureas

Research on the conversion of pyridinyl-ureas under various conditions has led to the formation of cyclic trimers and tetramers. These findings are essential for developing new methodologies for synthesizing complex molecular architectures, which could be beneficial for creating novel materials or biologically active compounds (Gube et al., 2012).

Stereoselective Synthesis

The stereoselective synthesis of metabolites related to potent kinase inhibitors is another application. This involves the synthesis of complex molecules with specific stereochemistry, demonstrating the compound's role in facilitating the development of targeted therapeutics with high specificity and efficacy (Chen et al., 2010).

Complexation-Induced Unfolding of Heterocyclic Ureas

Studies on heterocyclic ureas have shown how they unfold to form multiply hydrogen-bonded complexes under certain conditions. This research provides valuable information on the dynamic behavior of molecules, which is crucial for understanding the fundamentals of molecular self-assembly processes (Corbin et al., 2001).

Enantioselective Synthesis

The enantioselective synthesis of complex products through cycloaddition reactions of azomethine ylides is another application. This approach is significant for producing chiral molecules, which are important in pharmaceutical research and development for creating drugs with improved efficacy and reduced side effects (Narayan et al., 2014).

将来の方向性

The pyrrolidine ring, a key feature of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

特性

IUPAC Name |

1-cyclopentyl-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N4O/c17-16(18,19)11-5-6-14(20-9-11)23-8-7-13(10-23)22-15(24)21-12-3-1-2-4-12/h5-6,9,12-13H,1-4,7-8,10H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQYVUOHOQOAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505141.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)

![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)

![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)

![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)